2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione is a complex organic compound characterized by the presence of a trifluoromethyl group and a dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione typically involves the reaction of 3-(trifluoromethyl)aniline with a dioxane derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This can lead to interactions with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione
- 1,3-Dimethyl-5-{[3-(trifluoromethyl)anilino]methylidene}hexahydropyrimidine-2,4,6-trione
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione stands out due to its unique combination of a dioxane ring and a trifluoromethyl group. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4/c1-13(2)21-11(19)10(12(20)22-13)7-18-9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBHFACPYMGTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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